Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate
Description
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate (CAS 75482-18-7 and 68156-13-8) is a sulfonium salt widely used as a photoinitiator in UV-curable coatings, inks, and electronics due to its high efficiency in generating cationic species upon light exposure . Its molecular formula is C₂₄H₁₉F₆PS₂, with a molecular weight of 516.50 g/mol . The compound exists in solid (powder) or liquid forms, depending on formulation (e.g., 50% propylene carbonate solutions for enhanced solubility) . Key properties include a melting point of 124–128°C, purity ≥95%, and sensitivity to moisture and light .
Properties
CAS No. |
68156-13-8 |
|---|---|
Molecular Formula |
C24H19S2.F6P C24H19F6PS2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluorophosphate |
InChI |
InChI=1S/C24H19S2.F6P/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-7(2,3,4,5)6/h1-19H;/q+1;-1 |
InChI Key |
SFWSATMGMAKCIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Other CAS No. |
68156-13-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Method
- Reactants : Diphenyl sulfide or diphenyl sulfonium precursors and 4-(phenylthio)phenyl derivatives.
- Process : The diphenyl sulfide precursor undergoes electrophilic aromatic substitution or nucleophilic attack by the phenylthio-substituted aromatic compound, forming the sulfonium cation.
- Counterion introduction : The resultant sulfonium salt intermediate is treated with hexafluorophosphoric acid (HPF6) or a hexafluorophosphate salt to exchange the counterion, yielding the hexafluorophosphate salt.
- Conditions : Typically conducted under inert atmosphere to avoid oxidation, with reaction temperatures ranging from ambient to moderate heating (e.g., 50–100°C) to optimize yield.
Salt Metathesis Method
- Reactants : Preformed sulfonium salts with alternative counterions (e.g., chloride or tetrafluoroborate) and hexafluorophosphate salts (e.g., potassium hexafluorophosphate).
- Process : The sulfonium salt is subjected to ion exchange with hexafluorophosphate salts in a suitable solvent (e.g., acetonitrile or dichloromethane).
- Outcome : Precipitation or extraction of diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate.
- Advantages : This method allows purification by selective precipitation and is useful when the sulfonium salt is first synthesized with a more reactive or easily handled counterion.
One-Pot Synthesis Approaches
- Some protocols combine sulfonium salt formation and counterion exchange in a single reaction vessel by adding diphenyl sulfide, phenylthio-substituted aromatic compounds, and hexafluorophosphoric acid simultaneously.
- This approach reduces purification steps and reaction time but requires precise control of stoichiometry and reaction conditions.
Reaction Conditions and Variables
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature | 25–100 °C | Moderate heating often improves yield |
| Solvent | Dichloromethane, acetonitrile, or similar aprotic solvents | Solubility and stability considerations |
| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation or side reactions |
| Reaction time | Several hours (2–24 h) | Dependent on method and scale |
| Counterion source | HPF6, KPF6, or NH4PF6 | Choice affects purity and ease of isolation |
Purification Techniques
- Recrystallization : Commonly from solvents like acetonitrile or ethyl acetate to obtain high-purity crystals.
- Filtration and washing : To remove inorganic salts and unreacted starting materials.
- Chromatography : Occasionally used for analytical purity but less common on preparative scale.
Research Findings and Comparative Analysis
Recent studies emphasize the importance of the hexafluorophosphate counterion in stabilizing the sulfonium ion and enhancing photoinitiation efficiency. The choice of preparation method impacts:
- Purity : Salt metathesis often yields higher purity due to efficient ion exchange.
- Yield : Condensation reactions provide good yields but may require longer reaction times.
- Scalability : One-pot syntheses are promising for industrial scale due to fewer steps.
The sulfonium salt’s photochemical properties are directly influenced by the synthetic route, as impurities or alternate counterions can affect polymerization initiation rates and curing times.
Summary Table of Preparation Methods
| Method | Key Reactants | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Condensation Reaction | Diphenyl sulfide + phenylthio derivative + HPF6 | Direct synthesis, good control | Longer reaction time, requires inert atmosphere | 70–85 |
| Salt Metathesis | Sulfonium salt (Cl⁻ or BF4⁻) + KPF6 | High purity, straightforward purification | Requires preformed sulfonium salt | 75–90 |
| One-Pot Synthesis | Diphenyl sulfide + phenylthio derivative + HPF6 | Fewer steps, time-efficient | Requires precise control, risk of side products | 65–80 |
Chemical Reactions Analysis
Types of Reactions
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Photochemistry
DPSH plays a crucial role in photochemistry, particularly as a photoinitiator for polymerization reactions. When exposed to UV light, it undergoes photolysis, leading to the generation of cationic species that initiate polymerization processes in UV-curable resins and inks. This property makes it invaluable in:
- Microelectronics : Used in photolithography for the fabrication of microelectronic devices.
- 3D Printing : Acts as an initiator for resin-based 3D printing technologies, enabling rapid curing and high-resolution prints.
- Coatings and Adhesives : Facilitates the production of coatings and adhesives that require precise control over curing times and conditions.
Polymer Chemistry
In polymer chemistry, DPSH is utilized to control polymerization kinetics. Its high reactivity allows for:
- Rapid Curing Processes : The ability to quickly initiate the crosslinking of polymers makes it suitable for applications requiring fast processing times.
- Tailored Polymer Properties : By adjusting the concentration of DPSH and exposure conditions, researchers can fine-tune the mechanical and thermal properties of the resulting polymers.
Biomedical Applications
DPSH is being investigated for potential use in drug delivery systems . Its capacity to release active compounds in response to light can be harnessed for:
- Controlled Drug Release : Enabling targeted therapy by releasing drugs at specific sites within the body upon light activation.
- Photodynamic Therapy : Exploring its role in activating photosensitive compounds that can destroy cancer cells when exposed to light.
Case Studies
Mechanism of Action
The primary mechanism of action for diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a proton (H+). This acid generation can initiate various chemical reactions, such as polymerization or cross-linking, depending on the application .
Comparison with Similar Compounds
Iodonium Salts
- Diphenyliodonium Hexafluorophosphate (CAS 58109-40-3) Molecular Formula: C₁₂H₁₀F₆IP; Molecular Weight: 430.08 g/mol . Unlike sulfonium salts, iodonium salts generate aryl cations upon UV exposure, offering faster polymerization rates but narrower absorption spectra . Applications: Photoinitiation in electronics and adhesives. Limited solubility in polar solvents compared to sulfonium salts .
Bis(4-methylphenyl)iodonium Hexafluorophosphate (CAS 60565-88-0)
Other Sulfonium Salts
- Tris{4-[(4-acetylphenyl)sulfanyl]phenyl}sulfonium Hexafluorophosphate (CAS 0953084-13-4)
Performance and Application Comparison
Photoinitiation Efficiency
| Compound | Absorption Range (nm) | Initiation Speed | Thermal Stability |
|---|---|---|---|
| Diphenyl[(phenylthio)phenyl]sulfonium | 250–350 | Moderate | High (up to 150°C) |
| Diphenyliodonium | 200–300 | Fast | Moderate |
| Tris{4-...}sulfonium | 300–400 | Slow | Very High |
Solubility and Formulation
- Diphenyl[(phenylthio)phenyl]sulfonium : Soluble in organic solvents (e.g., acetone, propylene carbonate) but decomposes in water .
- Iodonium Salts : Higher solubility in polar aprotic solvents (e.g., DMF) but prone to hydrolysis .
Commercial Availability and Cost
Research Findings and Industrial Relevance
- Diphenyl[(phenylthio)phenyl]sulfonium dominates in photolithography due to its compatibility with epoxy resins and low volatility .
- Iodonium salts, while faster, require co-initiators for full reactivity, increasing formulation complexity .
- Emerging sulfonium derivatives (e.g., tris{4-...}sulfonium) target deep-UV lithography for semiconductor manufacturing .
Biological Activity
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate (CAS: 68156-13-8) is a triarylsulfonium salt widely recognized for its role as a cationic photoinitiator in polymer chemistry. This compound exhibits significant biological activity, particularly in photopolymerization processes, and its interactions with biological systems are of increasing interest in both industrial and research contexts.
- Molecular Formula : CHFPS
- Molecular Weight : 516.50 g/mol
- Appearance : Colorless to yellow clear liquid
- Functionality : Acts as a photoinitiator, generating reactive species upon exposure to UV light.
This compound undergoes photolysis when exposed to ultraviolet light, leading to the generation of sulfonium ions that initiate polymerization reactions. The mechanism involves:
- UV Absorption : The compound absorbs UV light, resulting in the excitation of electrons.
- Ion Generation : Excited states lead to the formation of reactive sulfonium ions.
- Polymerization Initiation : These ions react with monomers (e.g., acrylates), facilitating rapid polymerization, which is crucial in applications such as coatings and adhesives .
Biological Activity and Toxicity Studies
Research has indicated that this compound exhibits varying levels of biological activity, including potential cytotoxic effects:
Toxicological Data Summary
These findings suggest that while the compound can be hazardous at high doses, it does not exhibit mutagenic properties under controlled conditions.
Applications in Research and Industry
This compound is primarily used in:
- Photopolymerization : Its ability to initiate polymerization makes it valuable in the production of coatings, adhesives, and dental materials.
- Photochemistry : The compound's reactivity allows it to be utilized in various photochemical processes, enhancing the efficiency of polymer formation under UV light.
Case Studies
- Polymerization Efficiency : A study demonstrated that diphenyl[(phenylthio)phenyl]sulfonium salts are more efficient than traditional triphenylsulfonium salts as photoinitiators, leading to faster curing times and improved material properties in polymer films .
- Environmental Impact Assessment : Research on the environmental implications of this compound highlighted its potential as an irritant and environmental hazard, necessitating careful handling and disposal methods .
Q & A
Q. What are the recommended methods for synthesizing Diphenyl[(phenylthio)phenyl]sulfonium Hexafluorophosphate, and how can its purity be verified?
Answer: Synthesis typically involves reacting diphenyl sulfoxide with a phenylthio-containing precursor under controlled conditions. A validated approach includes using sodium benzenethiolate and diphenylchlorosulfonium intermediates, followed by anion exchange with hexafluorophosphoric acid to yield the final product .
- Purity Verification:
- HPLC : Ensure ≥95.0% purity using reverse-phase chromatography with UV detection .
- Neutralization Titration : Confirm stoichiometric equivalence of the sulfonium cation .
- NMR Spectroscopy : Validate structural integrity via ¹H/¹³C NMR, focusing on aromatic proton environments and sulfur-phosphorus coupling patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat to prevent skin/eye contact (H315/H319 hazards) .
- Storage : Keep in inert gas-filled glass containers at ≤15°C, protected from light and moisture to prevent hydrolysis or thermal decomposition .
- Spill Management : Neutralize spills with alkaline absorbents (e.g., sodium bicarbonate) and dispose of waste via halogenated solvent protocols .
Q. How should researchers characterize the structural and thermal properties of this sulfonium salt?
Answer:
- Structural Analysis :
- FT-IR : Identify key functional groups (e.g., S⁺–P–F stretching at ~800 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and anion-cation interactions, if single crystals are obtainable .
- Thermal Stability :
Advanced Research Questions
Q. What mechanistic insights exist regarding its role as a cationic photoinitiator in UV-curing applications?
Answer: Upon UV exposure, the sulfonium cation undergoes heterolytic cleavage, generating aryl sulfonium radicals and Brønsted acids (e.g., HPF₆) that initiate polymerization.
Q. How does environmental moisture affect the stability of this compound, and how can decomposition pathways be analyzed?
Answer: Moisture induces hydrolysis of the hexafluorophosphate anion, releasing HF and degrading the sulfonium cation.
Q. What strategies optimize its use in advanced photoresist formulations for microfabrication?
Answer:
- Formulation Design :
- Patterning Resolution :
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
